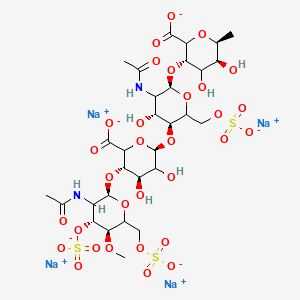

N-Acetyl-heparin

描述

Contextualization within the Glycosaminoglycan (GAG) Family

Glycosaminoglycans are a diverse class of complex carbohydrates characterized by repeating disaccharide units, which typically consist of an amino sugar and a uronic acid. acs.orgsigmaaldrich.com This family includes well-known members such as heparin, heparan sulfate (B86663) (HS), chondroitin (B13769445) sulfate, dermatan sulfate, and keratan (B14152107) sulfate. nih.gov Heparin and heparan sulfate are composed of linked D-glucosamine and uronic acid residues (either L-iduronic acid or D-glucuronic acid). nih.gov

The biosynthesis of these molecules is a complex, non-template-driven process involving several enzymes that introduce modifications like sulfation, de-N-acetylation, and epimerization, leading to significant structural diversity. acs.org Heparin is distinguished by its high degree of sulfation and is primarily produced by mast cells, whereas heparan sulfate is produced by virtually all cell types and is generally less sulfated. sigmaaldrich.com N-acetylheparosan, an unsulfated precursor to both heparin and heparan sulfate, is composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-α-D-glucosamine. acs.orgtandfonline.com The initial steps of heparin/heparan sulfate biosynthesis involve the formation of this N-acetylheparosan backbone. nih.govnih.gov

N-Acetyl-heparin as a Modified Heparin Derivative

This compound is synthesized from heparin by the chemical introduction of acetyl groups to the amino groups of the glucosamine (B1671600) residues. ontosight.ai This modification, known as N-acetylation, alters the molecule's chemical and biological properties, including its charge density and molecular weight. ontosight.ai A key distinction of N-acetylated heparin is its significantly reduced anticoagulant activity compared to native heparin. ontosight.aioup.comjst.go.jp This is because the N-sulfate groups in heparin are crucial for its high-affinity binding to antithrombin III (ATIII), the primary mechanism of its anticoagulant effect. mdpi.compnas.org Replacing these N-sulfate groups with N-acetyl groups diminishes this interaction. nih.govacs.org

The process of creating this compound often involves the N-desulfation of heparin followed by N-acetylation. oup.comjst.go.jpnih.gov This allows for the creation of heparin derivatives with tailored properties, where the anticoagulant effects are minimized while other biological activities may be preserved or even enhanced.

Table 1: Comparison of Heparin and this compound

| Feature | Heparin | This compound |

|---|---|---|

| Primary Production | Mast cells sigmaaldrich.com | Synthetically modified from heparin ontosight.ai |

| N-Substitution | Predominantly N-sulfated nih.gov | Predominantly N-acetylated ontosight.ai |

| Anticoagulant Activity | High pnas.org | Significantly reduced ontosight.aioup.comjst.go.jp |

| Precursor | N-acetylheparosan tandfonline.com | Heparin |

Evolution of Research Perspectives on Heparin Derivatives and Their Bioactivities

Historically, heparin has been recognized and utilized primarily for its potent anticoagulant properties. pnas.orgnih.gov Research was heavily focused on the specific pentasaccharide sequence responsible for high-affinity binding to ATIII, which mediates its anticoagulant effect. mdpi.comahajournals.org

However, contemporary research has significantly broadened the scope of investigation into heparin and its derivatives. mdpi.comresearchgate.net Scientists are now exploring a wide array of other biological activities, including anti-inflammatory, antitumor, anti-angiogenic, and antiviral properties. mdpi.comnih.govnih.gov This shift in perspective has been driven by the understanding that heparin's interactions with a vast number of proteins extend far beyond the coagulation cascade. ahajournals.orgnih.gov

The development of chemically modified heparin derivatives, such as this compound, has been instrumental in this evolution. By decoupling the anticoagulant activity from other bioactivities, researchers can investigate and potentially harness these non-anticoagulant properties for therapeutic purposes. mdpi.comnih.gov For instance, N-acetylated heparin derivatives have been studied for their ability to inhibit heparanase, an enzyme involved in cancer metastasis and inflammation, without the associated bleeding risks of standard heparin. mdpi.comnih.gov Research has also delved into the role of specific sulfation patterns and the importance of N-acetyl groups in mediating these diverse biological functions. mdpi.comnih.gov This has led to the strategic design of heparin derivatives with optimized therapeutic profiles for applications in oncology, inflammation, and other disease areas. mdpi.comnih.gov

Table 2: Investigated Bioactivities of Heparin Derivatives Beyond Anticoagulation

| Bioactivity | Mechanism/Target | Reference |

|---|---|---|

| Antitumor/Antimetastatic | Inhibition of heparanase, blocking P-selectin-mediated cell adhesion, modulation of growth factor signaling | mdpi.comnih.gov |

| Anti-inflammatory | Binding of inflammatory cytokines, inhibition of selectin-mediated adhesion | nih.gov |

| Anti-angiogenic | Inhibition of heparanase | nih.gov |

| Antiviral | Inhibition of pathogen adhesion to cell surface heparan sulfate proteoglycans | nih.govnih.gov |

| Neuroprotection | Inhibition of BACE-1 (β-secretase) in Alzheimer's disease models | acs.org |

属性

CAS 编号 |

134498-62-7 |

|---|---|

分子式 |

C30H43N2Na4O31S3- |

分子量 |

1115.8 g/mol |

IUPAC 名称 |

tetrasodium;3-[3-acetamido-5-[5-[3-acetamido-5-methoxy-4-sulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-6-carboxylato-3,4-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylate |

InChI |

InChI=1S/C30H48N2O31S3.4Na/c1-7-14(35)16(37)22(24(56-7)26(40)41)60-28-12(31-8(2)33)15(36)19(10(57-28)5-54-64(44,45)46)59-30-18(39)17(38)23(25(62-30)27(42)43)61-29-13(32-9(3)34)21(63-66(50,51)52)20(53-4)11(58-29)6-55-65(47,48)49;;;;/h7,10-25,28-30,35-39H,5-6H2,1-4H3,(H,31,33)(H,32,34)(H,40,41)(H,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-5 |

InChI 键 |

QEZNLARJERSVRZ-UHFFFAOYSA-I |

规范 SMILES |

CC1C(C(C(C(O1)C(=O)[O-])OC2C(C(C(C(O2)COS(=O)(=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])OC4C(C(C(C(O4)COS(=O)(=O)[O-])OC)OS(=O)(=O)[O-])NC(=O)C)O)O)O)NC(=O)C)O)O.[Na+].[Na+].[Na+].[Na+] |

产品来源 |

United States |

Historical Trajectories in Heparin and N Acetyl Heparin Research

Early Discoveries and Fundamental Characterization of Heparin

The journey into the world of heparin began in 1916 with its discovery by Jay McLean, a second-year medical student at Johns Hopkins University, under the guidance of William Henry Howell. wikipedia.orgnews-medical.net Initially isolated from canine liver cells, the substance was named "heparin" in 1918 by Howell, a nod to its origin from the Greek word for liver, "hepar". wikipedia.orgnews-medical.net The first substance McLean isolated was a fat-soluble anticoagulant. wikipedia.org By the early 1920s, Howell had isolated a water-soluble polysaccharide anticoagulant, which he also called heparin, and this became the focus of subsequent research. wikipedia.org

Throughout the 1930s, significant strides were made in purifying heparin and understanding its nature. hematology.org Researchers at Connaught Medical Research Laboratories developed a method to produce a safe, nontoxic version of heparin suitable for administration. wikipedia.orgnews-medical.net A pivotal moment in the characterization of heparin came in 1935 when Erik Jorpes at the Karolinska Institutet published his research on its polysaccharide structure. wikipedia.orgnews-medical.net This structural elucidation was crucial, revealing heparin as a member of the glycosaminoglycan (GAG) family, composed of repeating disaccharide units. nih.govnih.govub.edu

Fundamental research into its mechanism of action established that heparin functions primarily as an anticoagulant. news-medical.netnih.gov It does not dissolve existing clots but rather enhances the body's natural anticoagulant processes. news-medical.net This is achieved by binding to and activating antithrombin (AT), a plasma protein. wikipedia.orghematology.orgnih.gov The activated AT then inactivates thrombin and other clotting factors, most notably Factor Xa, thereby preventing the formation of blood clots. wikipedia.orgnih.gov It was later discovered that only about one-third of unfractionated heparin (UFH) chains contain the specific high-affinity pentasaccharide sequence necessary for binding to antithrombin. researchgate.netmdpi.com

| Year | Discovery/Event | Key Contributor(s) | Significance |

|---|---|---|---|

| 1916 | Discovery of an anticoagulant in dog liver tissue. wikipedia.orgnews-medical.netnih.gov | Jay McLean | The initial finding that sparked research into heparin. |

| 1918 | The term "heparin" is coined. wikipedia.orgnews-medical.net | William Henry Howell | Provided a name for the newly discovered substance based on its source. |

| 1935 | Elucidation of heparin's polysaccharide structure. wikipedia.orgnews-medical.net | Erik Jorpes | Enabled the development and production of heparin for clinical investigation. wikipedia.org |

| 1930s | Heparin requires a plasma factor (antithrombin) for its anticoagulant action. hematology.org | Various Researchers | Identified the core mechanism of heparin's primary biological function. |

| 1976 | Discovery that only a fraction of heparin chains bind to antithrombin. researchgate.net | Various Researchers | Led to the identification of the specific pentasaccharide binding sequence. researchgate.net |

Emergence of Heparin Derivatives and Modified Forms in Scientific Inquiry

Following the characterization of unfractionated heparin (UFH), scientific inquiry turned towards creating modified forms to refine its properties. This led to the development of heparin derivatives, a significant advancement in the field. In the late 1970s and early 1980s, low-molecular-weight heparins (LMWHs) were introduced. nih.govmdpi.com These were produced through controlled chemical or enzymatic depolymerization of UFH, resulting in shorter polysaccharide chains. nih.govub.edumdpi.com

Within this wave of innovation, N-acetyl-heparin emerged as a key chemically modified derivative. ontosight.ai this compound is synthesized by the N-acetylation of heparin, a process that introduces an acetyl group to the amino group of glucosamine (B1671600) residues in the polysaccharide chain. ontosight.aifrontiersin.org This structural modification is significant because the N-sulfo groups in native heparin are crucial for its anticoagulant activity. Replacing these with N-acetyl groups drastically alters the molecule's charge density and biological properties, most notably leading to a significant reduction or elimination of its anticoagulant effects. ontosight.aifrontiersin.orgresearchgate.net

The creation of this compound was part of a broader scientific effort to separate the anticoagulant properties of heparin from its other potential biological activities. mdpi.comresearchgate.net Researchers explored various modifications, such as desulfation and glycol-splitting, to generate a library of heparin derivatives with distinct structural and functional profiles. mdpi.comaao.orgscispace.com These modified forms, including this compound, became invaluable tools for investigating the diverse roles of heparin-like molecules beyond hemostasis. mdpi.comresearcher.life

| Property | Unfractionated Heparin (UFH) | This compound |

|---|---|---|

| Source | Purified from animal tissues (e.g., porcine intestine). nih.gov | Chemically modified from heparin. ontosight.ai |

| Key Structural Feature | Heterogeneous mixture of polysaccharide chains with varying lengths and high degree of N- and O-sulfation. nih.govnih.gov | N-sulfo groups are replaced by N-acetyl groups. ontosight.aifrontiersin.org |

| Primary Anticoagulant Activity | High, mediated via antithrombin binding. wikipedia.org | Very low to negligible. ontosight.aiahajournals.org |

| Scientific Utility | Studied primarily for anticoagulant and antithrombotic effects. nih.gov | Used as a tool to study non-anticoagulant functions of heparinoids. plos.orgplos.org |

Paradigmatic Shifts in Research Focus: Beyond Anticoagulation to Diverse Biological Functions

The development of non-anticoagulant derivatives like this compound marked a paradigmatic shift in glycosaminoglycan research. Scientists began to uncover a wide spectrum of biological activities inherent to the heparin structure, independent of its effects on blood coagulation. nih.govmdpi.complos.org This expanded the therapeutic potential of heparin-based compounds into new domains such as inflammation, oncology, and virology. mdpi.commdpi.com

Research has demonstrated that heparin and its derivatives can interact with a wide array of proteins, including inflammatory mediators, growth factors, and viral proteins. mdpi.complos.org This has spurred investigations into their anti-inflammatory, anti-tumor, and anti-angiogenic properties. ontosight.aimdpi.comresearcher.life For instance, studies have shown that non-anticoagulant heparins can inhibit heparanase, an enzyme involved in tumor metastasis and inflammation. researcher.life

This compound has been instrumental in this research paradigm. Studies have shown that despite its lack of significant anticoagulant activity, this compound retains other important biological functions. ahajournals.orgplos.org For example, it has been observed to be effective in attenuating histone-induced inflammatory responses in whole blood and protecting the heart from ischemia/reperfusion injury in experimental models. ahajournals.orgplos.orgplos.org In one study, this compound was almost as effective as unmodified heparin in improving survival rates in an acute injury model characterized by high levels of extracellular histones. plos.orgplos.org These findings underscore the shift from viewing heparin solely through the lens of anticoagulation to recognizing it as a multifaceted molecule with a rich and diverse biology, paving the way for the development of novel therapeutics for a range of diseases. researcher.lifenih.gov

| Biological Activity | Observed Effect in Research Studies | Reference |

|---|---|---|

| Anti-inflammatory | Attenuated histone-induced inflammatory responses (e.g., release of IL-6, IL-8) in whole blood. | plos.orgplos.org |

| Cardioprotective | Protected isolated rabbit hearts from myocardial dysfunction following ischemia/reperfusion. | ahajournals.org |

| Lipid Metabolism | In one study, this compound treatment did not prevent the increase in serum triglyceride levels over time in a transplant model, unlike standard heparin. | frontiersin.org |

| Anti-microbial | Reduced bacterial burden in a murine model of chronic lung infection. | scispace.com |

Biosynthesis and Enzymatic Pathways Relevant to N Acetylation in Heparin

General Heparan Sulfate (B86663)/Heparin Biosynthetic Pathways.kegg.jpresearchgate.net

Heparin and heparan sulfate are glycosaminoglycans (GAGs) composed of repeating disaccharide units of a uronic acid (either D-glucuronic acid or L-iduronic acid) and D-glucosamine. kegg.jp The biosynthesis occurs in the Golgi apparatus and involves the coordinated action of multiple enzymes. researchgate.net

Initiation and Elongation of Polysaccharide Chains.kegg.jpresearchgate.net

The synthesis of heparin/heparan sulfate begins with the formation of a specific linkage region tetrasaccharide attached to a serine residue of a core protein. kegg.jpnih.gov This process is initiated by the transfer of a xylose to the serine residue, followed by the sequential addition of two galactose residues and a glucuronic acid (GlcA) residue. nih.gov

Following the assembly of the linkage region, the polysaccharide chain is elongated by the alternating addition of N-acetylglucosamine (GlcNAc) and GlcA residues. nih.govkegg.jp This polymerization is catalyzed by glycosyltransferases from the exostosin (EXT) family, specifically a complex of EXT1 and EXT2. kegg.jpkegg.jp The balance of the two sugar nucleotide precursors, UDP-GlcNAc and UDP-GlcA, can influence the rate of polymerization and the final length of the polysaccharide chains. nih.gov

Enzymatic Modification Steps: N-Deacetylation and N-Sulfation.kegg.jpresearchgate.netoup.com

As the polysaccharide chain elongates, it undergoes a series of modification reactions. kegg.jp A key initial step is the N-deacetylation and subsequent N-sulfation of a subset of the GlcNAc residues. oup.comnih.gov This two-step reaction is catalyzed by a bifunctional enzyme known as N-deacetylase/N-sulfotransferase (NDST). nih.govscilit.com The N-deacetylase domain of NDST removes the acetyl group from the GlcNAc residue, creating an N-unsubstituted glucosamine (B1671600) residue (GlcNH2). nih.gov The N-sulfotransferase domain then transfers a sulfo group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the newly exposed amino group, forming N-sulfoglucosamine (GlcNS). oup.comnih.gov This conversion is a critical control point in the biosynthetic pathway, as the presence of GlcNS residues is a prerequisite for the action of many subsequent modification enzymes. nih.gov

C5-Epimerization and O-Sulfation Mechanisms.kegg.jpresearchgate.net

Following N-deacetylation and N-sulfation, the polysaccharide chain undergoes further modifications, including the epimerization of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA) and various O-sulfation reactions. kegg.jp

The conversion of GlcA to IdoA is catalyzed by the enzyme glucuronyl C5-epimerase. nih.govnih.gov This epimerization occurs at the polymer level and is a reversible reaction. nih.govresearchgate.net The presence of N-sulfo groups on adjacent glucosamine residues is a key determinant for the epimerase to act on a GlcA residue. oup.com The resulting IdoA residues provide conformational flexibility to the heparin chain, which is crucial for its interactions with various proteins. nih.gov

Subsequent O-sulfation reactions occur at different positions on the sugar rings, including the 2-O position of uronic acids and the 6-O and 3-O positions of glucosamine residues. frontiersin.org These reactions are carried out by specific sulfotransferases and contribute to the high degree of sulfation and structural diversity found in heparin. kegg.jp The 2-O-sulfation of IdoA is particularly important as it "locks" the sugar in the IdoA configuration, preventing the reverse epimerization to GlcA. pnas.org

Role of N-Deacetylase/N-Sulfotransferase (NDST) Isoforms in Biosynthesis.kegg.jpresearchgate.net

In mammals, there are four isoforms of the NDST enzyme (NDST1, NDST2, NDST3, and NDST4), each with distinct expression patterns and enzymatic properties. oup.com All isoforms possess both N-deacetylase and N-sulfotransferase activities, but they differ in their substrate specificities and catalytic efficiencies. oup.com

NDST1 is the most widely expressed isoform and plays a crucial role in heparan sulfate biosynthesis in most cell types. In contrast, NDST2 is highly expressed in mast cells and is considered essential for the synthesis of the highly sulfated heparin. nih.govnih.gov Studies have shown that NDST2 is more tolerant of sulfated substrates compared to NDST1. oup.com NDST3 exhibits N-deacetylase activity but has weak N-sulfotransferase activity, while NDST4 shows the opposite characteristic. oup.com The specific combination and action of these NDST isoforms within a given cell type contribute to the fine-tuning of the N-sulfation patterns in heparin and heparan sulfate, which in turn dictates their biological functions. nih.gov

Chemoenzymatic Approaches to Heparin and N-Acetyl-heparin Precursors.rsc.org

The structural complexity and heterogeneity of heparin isolated from animal sources have driven the development of chemoenzymatic methods for its synthesis. rsc.orgnih.gov These approaches combine chemical synthesis with enzymatic modifications to produce more defined heparin structures. rsc.org

Utilizing Heparosan as a Polymeric Precursor.nih.govnih.gov

A common strategy in the chemoenzymatic synthesis of heparin involves using heparosan as a starting material. nih.govnih.gov Heparosan is a capsular polysaccharide produced by certain bacteria, such as Escherichia coli K5, and has a backbone structure identical to the unsulfated precursor of heparin, consisting of repeating [-4)-β-D-glucuronic acid-(1→4)-α-D-N-acetylglucosamine-(1-] units. nih.govnih.gov

Enzymatic Conversions and Immobilized Enzymes in Bioengineered Heparin Production

The production of bioengineered heparin aims to create a safe, reliable, and structurally consistent alternative to heparin sourced from animal tissues. nih.govpnas.org This process often employs a chemoenzymatic approach, which combines chemical steps with enzymatic modifications to convert a bacterial-derived precursor into a heparin product that is chemically and biologically equivalent to pharmaceutical heparin. nih.govnih.govnih.gov

The starting material for bioengineered heparin is typically heparosan, a polysaccharide with a repeating [→4) β-D-glucuronic acid (GlcA) (1 → 4) N-acetyl-α-D-glucosamine (GlcNAc) (1→] backbone, produced through fermentation of bacteria such as Escherichia coli K5. pnas.orgrpi.edu The initial step in the conversion of heparosan to heparin involves chemical N-deacetylation and N-sulfonation. nih.govpnas.org Controlling the N-deacetylation step is critical because it directly influences the N-acetyl/N-sulfo ratio in the final product. nih.gov This ratio not only affects the molecular weight but also profoundly impacts the subsequent enzymatic modification steps, as the placement of N-sulfo and N-acetyl groups directs the action of the modifying enzymes. nih.govnih.gov The resulting intermediate is an N-sulfo, N-acetyl heparosan (NSNAH). nih.gov

Following the initial chemical modifications, a series of enzymatic conversions are carried out to complete the synthesis. These steps mimic the natural biosynthetic pathway and are catalyzed by recombinant enzymes. nih.govnih.gov Key enzymatic modifications include:

C5-Epimerization : The enzyme C5-epimerase converts D-glucuronic acid (GlcA) residues into L-iduronic acid (IdoA) residues. nih.govnih.gov

O-Sulfonation : A suite of sulfotransferases adds sulfo groups at specific positions on the polysaccharide chain. This includes 2-O-sulfotransferase (2-OST), which sulfates the IdoA residues, as well as 6-O-sulfotransferases (6-OSTs) and 3-O-sulfotransferase (3-OST), which modify the glucosamine units. nih.govnih.govnih.gov

To improve the efficiency, cost-effectiveness, and scalability of bioengineered heparin production, the enzymes used in these conversion steps are often immobilized on solid supports. nih.govnih.gov Immobilization allows for the easy separation of the enzyme from the reaction mixture, enabling its reuse over multiple batches and facilitating the development of continuous production processes using packed-bed reactors. nih.govnih.gov Various materials have been used as supports for enzyme immobilization, including agarose (B213101) and acrylic beads. nih.gov For instance, C5-epimerase and 2-O-sulfotransferase have been successfully immobilized and used to convert N-sulfo, N-acetyl heparosan into a critical intermediate in heparin synthesis. nih.gov Studies have shown that enzymes immobilized on agarose aldehyde beads can retain a significant portion of their initial activity after multiple uses. nih.gov

| Enzyme | Function in Bioengineered Heparin Synthesis | Substrate | Product | Key Findings/Notes |

|---|---|---|---|---|

| N-deacetylase/N-sulfotransferase (NDST) | Removes acetyl groups from GlcNAc and adds sulfo groups to the resulting glucosamine (GlcN). rsc.orgnih.gov | Heparosan ([GlcA-GlcNAc]n) | N-sulfo, N-acetyl heparosan (NSNAH) | This step is often performed chemically in bioengineering processes to control the N-acetyl/N-sulfo ratio. nih.govpnas.org The NST domain can be expressed recombinantly, but lacks deacetylase activity. rsc.orgnih.gov |

| C5-Epimerase (C5-epi) | Converts D-glucuronic acid (GlcA) residues to L-iduronic acid (IdoA) residues. nih.gov | GlcA residues within the NSNAH chain | IdoA residues within the polysaccharide chain | This is a reversible reaction. The subsequent 2-O-sulfonation of IdoA "locks" the epimer in the IdoA form. nih.gov |

| 2-O-Sulfotransferase (2-OST) | Adds a sulfo group to the C2 position of IdoA residues. nih.gov | IdoA residues | 2-O-sulfo-iduronic acid (IdoA2S) | Acts in concert with C5-epimerase. nih.gov |

| 6-O-Sulfotransferases (6-OSTs) | Adds a sulfo group to the C6 position of glucosamine units (both GlcNAc and GlcNS). nih.govnih.gov | GlcNAc or GlcNS residues | 6-O-sulfo-N-acetylglucosamine or 6-O-sulfo-N-sulfoglucosamine | Multiple isoforms exist (e.g., 6-OST-1, -3). nih.gov |

| 3-O-Sulfotransferase (3-OST) | Adds a sulfo group to the C3 position of glucosamine units. nih.gov | GlcNS residues | 3-O-sulfo-N-sulfoglucosamine | This modification is critical for creating the specific pentasaccharide sequence responsible for high anticoagulant activity. nih.gov |

| Immobilized Enzyme(s) | Support Matrix | Application | Key Research Findings |

|---|---|---|---|

| C5-epimerase, 2-O-sulfotransferase (2-OST), and Arylsulfotransferase-IV (AST-IV) | Agarose aldehyde beads; Acrylic epoxy beads | Conversion of N-sulfo, N-acetyl heparosan (NSNAH) to N-sulfo, N-acetyl, 2-O-sulfoheparin. nih.gov | Enzymes immobilized on agarose beads retained ~60% of initial activity after three uses, while those on acrylic beads retained only ~20%. nih.gov A packed-bed column reactor with these immobilized enzymes was successfully used for continuous conversion. nih.gov |

| O-Sulfotransferases (OSTs) | Solid supports (general) | Enzymatic synthesis of heparin from a desulfonated, N-sulfonated heparin precursor. nih.gov | Large amounts of required OST enzymes were successfully expressed in E. coli and immobilized on solid supports for use in bioreactors. nih.gov |

| General Biosynthetic Enzymes | Inert support | Multi-gram scale synthesis of bioengineered heparin (BEH) from N-sulfoheparosan. pnas.org | The use of immobilized enzymes in a scalable process produced BEH that is biologically and compositionally similar to USP heparin. pnas.org |

Chemical Synthesis and Derivatization Strategies for N Acetyl Heparin and Its Analogs

Methodologies for N-Acetylation of Heparin and its Precursors

The introduction of N-acetyl groups into heparin structures can be achieved through various chemical and chemoenzymatic approaches. Heparosan, a capsular polysaccharide from E. coli K5, serves as a valuable precursor for the synthesis of bioengineered heparin and its derivatives due to its structural similarity to the heparin backbone, consisting of repeating glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc) units. nih.govpnas.orgnih.gov

Chemical N-acetylation typically involves the modification of heparin derivatives that contain free amino groups. These free amino groups are commonly generated by the selective removal of N-sulfo groups from glucosamine (B1671600) residues through methods like solvolytic desulfation. rsc.orgglycoforum.gr.jp The subsequent acetylation is often performed using acetylating agents such as acetic anhydride (B1165640). rsc.orgglycoforum.gr.jp

Selective Chemical N-Acetylation Techniques and Methodological Precision

Achieving selective N-acetylation requires careful control of reaction conditions to direct the acetylation specifically to the desired amino groups and minimize unwanted side reactions, such as O-acetylation. mdpi.com Methodological precision is paramount to control the degree and location of N-acetylation, which directly impacts the biological profile of the modified heparin. mdpi.com For instance, selective re-N-acetylation of de-N-sulfated heparin can be carried out using controlled amounts of acetic anhydride in a buffered aqueous solution at specific temperatures to favor N-acetylation over O-acetylation. rsc.org

Control of N-Sulfation to N-Acetylation Ratio through Reaction Optimization

The ratio of N-sulfation to N-acetylation is a key structural feature that dictates the interaction of heparin derivatives with proteins and, consequently, their biological functions, particularly anticoagulant activity. mdpi.com In the chemoenzymatic synthesis of heparin from heparosan, chemical steps involving N-deacetylation and subsequent N-sulfation of heparosan are employed to introduce N-sulfo groups. nih.govpnas.org By optimizing the conditions of these chemical reactions, such as reagent concentrations and reaction times, the ratio of N-sulfation to residual N-acetylation can be controlled. nih.govnsf.gov This control is crucial for producing bioengineered heparin that mimics the structural and functional characteristics of animal-derived heparin. pnas.org For example, controlled re-acetylation after de-N-acetylation, before N-sulfation, can be fine-tuned by adjusting the amount of acetic anhydride to achieve a specific N-acetyl/N-sulfo ratio, which has been reported to be around 10-15% for derivatives designed to match USP criteria for certain LMWHs. nsf.gov

Synthesis of Low Molecular Weight N-Acetyl-heparin Derivatives

Low molecular weight this compound derivatives can be synthesized either by the controlled depolymerization of N-acetylated heparin or by the modification of existing low molecular weight heparin (LMWH) fractions. LMWHs are typically produced by the controlled chemical or enzymatic cleavage of unfractionated heparin, resulting in polysaccharide chains with an average molecular weight significantly lower than that of UFH. nih.gov

One synthetic route involves obtaining LMWH through depolymerization methods like periodate (B1199274) oxidation followed by sodium borohydride (B1222165) reduction, and then introducing acetyl groups into the LMWH structure. amegroups.org Selective O-acetylation of LMWH using catalysts such as dicyclohexylcarbodiimide (B1669883) (DCC) and dimethylaminopyridine (DMAP) has been explored to generate acetylated low anticoagulant LMWH (ALMWH). amegroups.org This indicates that acetylation can be strategically applied to LMWH to modify its properties.

Alternatively, chemoenzymatic synthesis starting from low molecular weight heparosan offers a pathway to produce low molecular weight N-sulfo, N-acetyl heparosan, which can then be subjected to further enzymatic modifications to yield LMWH-like structures with controlled N-acetylation patterns. nsf.govmdpi.com

Glycol-Splitting Modifications for the Generation of Non-Anticoagulant Derivatives (e.g., Roneparstat)

Roneparstat (SST0001) is a prominent example of a non-anticoagulant heparin derivative generated through glycol splitting. mdpi.comoup.com Its synthesis involves the complete N-desulfation and subsequent N-acetylation of standard porcine mucosal heparin, followed by controlled periodate oxidation and reduction (glycol splitting). mdpi.comresearchgate.net This process yields a highly N-acetylated and glycol-split heparin derivative that functions as a potent inhibitor of heparanase. mdpi.comoup.com The presence of glycol-split uronic acid moieties in roneparstat is believed to contribute to its strong heparanase inhibitory activity. mdpi.comnih.govresearchgate.net

Advanced Conjugation Strategies for Heparin-Based Biomolecules

Advanced conjugation strategies involve the covalent coupling of heparin or its derivatives, including N-acetylated forms, to other biomolecules, polymers, or materials. These strategies are employed to create hybrid biomaterials and drug delivery systems that exploit the diverse biological interactions of heparin, such as its ability to bind to numerous proteins, including growth factors. nih.govresearchgate.net

Covalent conjugation can be achieved through various chemical reactions targeting functional groups present on the heparin structure, such as hydroxyl, carboxyl, or free amino groups (if N-desulfated). Common coupling methods include carbodiimide (B86325) chemistry, which can link carboxyl groups on heparin to amino groups on target molecules, and reductive amination. nih.gov

Heparin-based conjugates have found applications in areas such as improving the biocompatibility of medical devices, facilitating the controlled release of therapeutic proteins, and developing targeted drug delivery systems. nih.govresearchgate.netnih.gov For instance, conjugation of heparin to hydrophobic molecules like lipids or deoxycholic acid has been investigated to enhance oral absorption and bioavailability. mdpi.com PEGylation of heparin is another strategy used to alter its pharmacokinetic profile and improve the delivery of conjugated therapeutic agents, particularly for targeting specific tissues like tumors. mdpi.com These advanced conjugation techniques underscore the versatility of heparin and its modified forms as scaffolds for generating complex biomolecules with tailored properties for various biomedical applications.

Molecular Structural Analysis and Characterization Methodologies for N Acetyl Heparin

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC/MS), are fundamental for the detailed structural elucidation of N-acetyl-heparin containing domains within glycosaminoglycans. unimi.itscispace.comnih.govmdpi.commdpi.comnih.govcapes.gov.brgoogle.comscispace.commdpi.complos.orgcapes.gov.brcdnsciencepub.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and Multidimensional Approaches)

NMR spectroscopy is a powerful tool for analyzing the structural features of heparin and heparan sulfate (B86663), including the identification and characterization of N-acetyl groups. Both one-dimensional (1D) and multidimensional NMR approaches are utilized. nih.govunimi.itnih.govgoogle.comscispace.commdpi.complos.orgcapes.gov.brcdnsciencepub.comresearchgate.netnih.govresearchgate.net

The 1H NMR spectrum of heparin typically shows a distinct signal around 2.04 ppm, which arises from the methyl protons of the N-acetylglucosamine residues. plos.orgresearchgate.netnih.gov This signal is a key indicator of the presence of N-acetyl groups within the polysaccharide chain. Variations or additional signals in this region can indicate structural modifications or impurities, such as the signal at approximately 2.16 ppm observed in heparin contaminated with oversulfated chondroitin (B13769445) sulfate. plos.orgnih.gov

Multidimensional NMR techniques, including COSY, TOCSY, NOESY, HSQC, and HMBC, provide more detailed structural information by revealing correlations between different nuclei. nih.govmdpi.comnih.govresearchgate.net These 2D NMR experiments are essential for assigning signals to specific protons and carbons within the complex disaccharide units, allowing for the determination of glycosidic linkages, uronic acid types (iduronic acid or glucuronic acid), and sulfation patterns. nih.govscispace.comnih.govgoogle.commdpi.com For shorter heparin fragments, multidimensional NMR can even provide complete sequence information. nih.gov

Quantitative 2D NMR, such as quantitative HSQC, can be used to determine the relative percentages of different disaccharide units and structural moieties, including those containing N-acetylated glucosamine (B1671600). nih.govresearchgate.netmit.edu Studies have reported the percentage of N-acetyl groups in commercial heparin samples, demonstrating variability between different sources. nih.gov For example, one study found the percentage of N-acetyl groups in glucosamine residues of various commercial heparins to range from 13% to 14%. nih.gov

NMR is also valuable for analyzing modified heparins, such as glycol-split heparins, providing evidence for structural transformations and identifying terminal residues. unimi.itscispace.com

Liquid Chromatography-Mass Spectrometry (LC/MS) for Oligosaccharide Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique widely applied for the analysis of complex mixtures of oligosaccharides derived from heparin and heparan sulfate. unimi.itnih.govmdpi.comnih.govcapes.gov.brscispace.com Due to the high molecular weight and heterogeneity of intact heparin, enzymatic or chemical degradation is often performed prior to LC/MS analysis to yield smaller, more manageable oligosaccharide fragments. unimi.itscispace.comnih.govmdpi.comscispace.com

LC/MS provides high sensitivity and specificity for identifying heparin-related oligosaccharides and their constituent building blocks. mdpi.comnih.govcapes.gov.br Different chromatographic separation techniques can be coupled with MS, including reversed-phase ion-pairing chromatography (IPRP-LC) and hydrophilic interaction chromatography (HILIC-LC). nih.govcapes.gov.brscispace.com IPRP-LC-ESI-MS, for instance, offers high-resolution separation of highly sulfated heparin-derived oligosaccharides, with simultaneous detection by UV absorbance (due to the Δ4,5 double bond introduced by heparinase digestion) and electrospray ionization-mass spectrometry (ESI-MS) providing important structural information. capes.gov.brscispace.com

LC/MS analysis of enzymatic digests allows for disaccharide compositional analysis and oligosaccharide mapping, which helps in understanding the structural variability and identifying unusual building blocks or minor modifications present in heparin preparations. unimi.itnih.govscispace.com This approach can reveal the presence and location of N-acetylated residues within specific oligosaccharide sequences. unimi.it

Chromatographic Methods for Structural Characterization and Polydispersity Assessment

Chromatographic techniques are essential for separating heparin chains and fragments based on properties like size, charge, and hydrophobicity, enabling further structural characterization and the assessment of polydispersity. mdpi.comnih.govcapes.gov.brcdnsciencepub.commit.edunih.govgoogleapis.comacs.orgnih.govgoogle.comcapes.gov.brresearchgate.netresearchgate.net

Size-Exclusion Chromatography with Triple Detector Array (SEC-TDA)

Size-Exclusion Chromatography (SEC), particularly when coupled with a Triple Detector Array (TDA), is a primary method for determining the molecular weight distribution and polydispersity of heparin and low-molecular-weight heparins (LMWHs). nih.govmit.eduresearchgate.netresearchgate.net The TDA typically includes a refractive index (RI) detector, a viscometer, and a light scattering detector (such as right-angle laser light scattering - RALLS). nih.govmit.eduresearchgate.net

This combination of detectors allows for the determination of weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity (Mw/Mn) without the need for column calibration with external standards, which can be problematic for complex polysaccharides like heparin. mit.eduresearchgate.net SEC-TDA provides a comprehensive view of the molecular size heterogeneity within a heparin sample. nih.govresearchgate.netresearchgate.net Studies have reported the molecular weight properties of commercial heparins and LMWHs using SEC-TDA, showing typical Mw values and polydispersity indices. nih.govnih.gov

Hydrophobic-Interaction Chromatography for N-Acetyl Group Contribution Analysis

Hydrophobic-Interaction Chromatography (HIC) is a valuable method for examining the contribution of N-acetyl groups to the affinity of heparin and heparan sulfate for hydrophobic gels. nih.govgoogleapis.comacs.orgnih.govgoogle.comcapes.gov.br This technique separates molecules based on their hydrophobicity.

Enzymatic Degradation as a Mechanistic Tool for Structural Analysis

Enzymatic degradation using specific heparin lyases (heparinases) is a crucial preparatory step and a mechanistic tool for the detailed structural analysis of heparin and its N-acetylated components. nih.govscispace.comnih.govmdpi.comscispace.comcapes.gov.brresearchgate.net Heparin lyases, primarily heparinase I, II, and III, cleave specific glycosidic linkages within the heparin polysaccharide chain through a β-eliminative mechanism. nih.govscispace.comresearchgate.net This process yields disaccharides and oligosaccharides, typically with a Δ4,5 double bond at the non-reducing end uronic acid residue, which can be detected by UV absorbance at 232 nm. nih.govscispace.com

The distinct substrate specificities of the different heparinases are exploited to gain structural information. Heparinase I, for example, preferentially cleaves linkages in highly sulfated regions, while heparinase III acts on less sulfated or N-acetylated regions. mdpi.comresearchgate.net Heparinase II has a broader substrate specificity. mdpi.comresearchgate.net

Digestion of heparin with a single heparinase or a mixture of heparinases, followed by analysis of the resulting oligosaccharide fragments using techniques like LC/MS and NMR, allows for the determination of disaccharide composition, sequencing of oligosaccharides, and identification of the distribution of different structural domains, including those rich in N-acetylated residues. unimi.itnih.govmdpi.commdpi.comscispace.com This enzymatic approach helps to overcome the complexity of analyzing the intact, large polysaccharide chains and provides insights into the microheterogeneity of heparin structure. scispace.commdpi.com For example, enzymatic digestion followed by LC-MS has been used to identify and characterize oligosaccharides containing N-acetylated glucosamine residues. unimi.itmdpi.comscispace.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID | CAS Number | Notes |

| Heparin | 22833565 | 9005-49-6 | Refers to unfractionated heparin. wikipedia.orgnih.gov |

| This compound | N/A | 134498-62-7 | Refers to heparin containing N-acetyl groups; may not be a single discrete structure. nih.govbiosynth.com |

| Heparan Sulfate | 174340 | 29693-55-8 | Related glycosaminoglycan. |

| Glucosamine | 439594 | 3416-24-8 | Monosaccharide component. |

| N-Acetylglucosamine | 24178 | 7517-37-5 | N-acetylated monosaccharide component. |

| Glucuronic acid | 10482 | 6556-12-3 | Uronic acid component. |

| Iduronic acid | 92461 | 24014-93-5 | Uronic acid component. |

Interactive Data Table (Example - based on illustrative data patterns found in search results)

While specific comprehensive datasets for this compound composition across various techniques were not consistently present in a format easily convertible to a single interactive table covering all sections, the following table illustrates how quantitative NMR data on N-acetyl content might be presented:

| Heparin Sample Source | % N-Acetyl Groups (mol/mol hexosamine) | NMR Technique | Citation |

| Commercial Heparin A | ~13-14 | 1D/2D NMR | nih.gov |

| Commercial Heparin B | ~13-14 | 1D/2D NMR | nih.gov |

| Hog Mucosal Heparin (Low Hydrophobicity Fraction) | 0.12 | Chemical Analysis (correlated with HIC) | nih.gov |

| Hog Mucosal Heparin (Higher Hydrophobicity Fraction) | 0.15-0.17 | Chemical Analysis (correlated with HIC) | nih.gov |

Detailed Compositional Analysis (e.g., Uronic Acid, Sulfate, and N-Acetyl Content)

The detailed compositional analysis of glycosaminoglycans like this compound, focusing on the content and distribution of uronic acids, sulfate groups, and N-acetyl groups, is crucial for understanding their structure and biological properties. These analyses typically involve a combination of enzymatic, chromatographic, and spectroscopic techniques.

Heparin and its related polysaccharide, heparan sulfate, which share structural features with this compound, are composed of repeating disaccharide units. These units primarily consist of a uronic acid (either β-D-glucuronic acid (GlcA) or α-L-iduronic acid (IdoA)) linked to a glucosamine residue. The structural diversity arises from variations in the type of uronic acid, the sulfation pattern (positions 2-O, 3-O, and 6-O on uronic acid and glucosamine, respectively), and the modification of the glucosamine nitrogen, which can be either N-acetylated (GlcNAc) or N-sulfated (GlcNS).

Analytical methods play a vital role in determining the precise composition. Strong-Anion-Exchange HPLC (SAX-HPLC) and quantitative bidimensional 1H-13C NMR (HSQC) are widely used methods for characterizing the building blocks of heparin and heparan sulfate. SAX-HPLC often involves complete enzymatic digestion of the sample using heparinases, followed by chromatographic separation and detection of the resulting disaccharides and oligosaccharides. NMR spectroscopy, on the other hand, can be performed on the intact polysaccharide and provides compositional information by integrating diagnostic peaks corresponding to specific monosaccharide units and their modifications.

Detailed research findings on the compositional analysis of heparin and heparan sulfate provide insights applicable to this compound. For instance, the proportion of N-acetylation and N-sulfation in heparan sulfate chains can vary significantly, reflecting changes in biosynthetic enzymes like N-deacetylase/N-sulfotransferases (NDSTs). Studies on bioengineered heparin highlight the importance of controlling the extent of N-deacetylation to achieve desired N-acetyl/N-sulfo ratios.

Analysis of different heparin preparations reveals variability in their composition. For example, crude heparin contains higher levels of undersulfated components compared to purified heparin. Specifically, the unsulfated glucuronic acid content in crude heparin (considering the heparin/heparan sulfate component) can be 40–50%, while in purified heparin, it is closer to 18–22%. Similarly, the N-acetyl glucosamine content in crude heparin is approximately 30%, whereas in purified heparin, it ranges from 12–18%. The ratio of N-sulfo groups to N-acetyl groups in pharmaceutical heparins has been reported to range from 4.4 to 6.9. The N-acetyl content in pharmaceutical heparins is typically between 11.9% and 17.6%.

NMR spectroscopy is particularly useful for assessing N-acetyl content, with the N-acetyl methyl proton signal often appearing around 2.045 ppm or 2.1 ppm in 1H NMR spectra. This signal can be used to estimate the amount of N-acetylated glucosamine residues.

The compositional analysis can be expressed in terms of the relative abundance of different disaccharide units. For instance, capillary electrophoresis (CE) coupled with mass spectrometry (MS) has been used to determine the disaccharide composition of heparin oligosaccharides, identifying units with varying sulfation and N-acetylation patterns, in specific relative ratios. NMR analysis of this oligosaccharide further confirmed the presence of an N-acetyl methyl signal, demonstrating the presence of an N-acetylated glucosamine residue.

The following table summarizes some typical compositional ranges observed for related glycosaminoglycans, providing context for the analysis of this compound:

| Component | Typical Range in Purified Heparin | Typical Range in Crude Heparin (Heparin/HS component) | Unit | Source/Notes |

| Unsulfated GlcA | 18-22% | 40-50% | Percentage | Based on total uronic acid content |

| N-Acetyl Glucosamine | 12-18% | ~30% | Percentage | Based on total glucosamine content |

| N-Sulfo/N-Acetyl Ratio | 4.4-6.9 | Not specified in search results | Ratio | Pharmaceutical heparins |

| N-Acetyl Content | 11.9-17.6% | Not specified in search results | Percentage | Pharmaceutical heparins, by NMR |

| Sulfate/Carboxyl Ratio | 2.4-2.8 | <1.6 (for HS-like sequences) | Ratio | Pharmaceutical heparin vs HS |

| Trisulfated Disaccharide | >50% | Not specified in search results | Percentage | Of disaccharide units in pharmaceutical heparin |

Detailed research findings often involve quantitative analysis of specific disaccharide units released by enzymatic digestion. For example, analysis of a heparin decasaccharide using CE indicated the presence of different disaccharide building blocks, including those with N-acetylation and varying sulfation patterns, in specific relative ratios. NMR analysis of this oligosaccharide further confirmed the presence of an N-acetyl methyl signal, demonstrating the presence of an N-acetylated glucosamine residue.

The compositional analysis of this compound, therefore, relies on established methodologies for glycosaminoglycan characterization, adapted to quantify the specific proportions of uronic acids, sulfate groups, and N-acetyl groups within the molecule. The relative abundance and distribution of these features determine the unique structural and potentially biological properties of this compound.

Structure Activity Relationships in N Acetyl Heparin: Mechanistic Insights into Biological Functions

Influence of N-Acetylation on Heparin-Protein Interactions

The introduction of N-acetyl groups in place of N-sulfate groups on the glucosamine (B1671600) units of heparin significantly alters its structural and electronic properties. This chemical modification has profound implications for how N-acetyl-heparin interacts with a wide array of proteins, thereby modulating its biological activities.

Impact on Antithrombin III Binding and Modulation of Anticoagulant Potency

The anticoagulant activity of heparin is primarily mediated through its high-affinity binding to antithrombin III (AT-III), a serine protease inhibitor. wikipedia.org This interaction is highly specific, requiring a unique pentasaccharide sequence within the heparin polymer that contains a crucial 3-O-sulfated glucosamine residue. mdpi.commdpi.compnas.org The binding of this sequence to AT-III induces a conformational change in the protein, accelerating the inhibition of coagulation factors, particularly Factor Xa and thrombin. wikipedia.org

Table 1: Effect of N-Acetylation on Anticoagulant Activity

| Compound | Modification | Antithrombin III Binding | Anticoagulant Activity |

|---|---|---|---|

| Heparin | Predominantly N-sulfated | High | High |

| This compound | N-sulfate groups replaced by N-acetyl groups | Significantly Reduced | Significantly Reduced ontosight.aiumc.br |

| Partially N-acetylated heparin | Mixed N-sulfate and N-acetyl groups | Varies with degree of N-acetylation | Reduced |

Alterations in Charge Density and Subsequent Effects on Protein and Cell Interactions

This altered charge landscape affects interactions with numerous heparin-binding proteins beyond AT-III, including growth factors, chemokines, and extracellular matrix proteins. mdpi.comnih.gov The nature of these interactions is often a combination of specific sequential requirements and non-specific electrostatic attractions. umc.br By reducing the negative charge, this compound can exhibit decreased or altered affinity for these proteins. For instance, while heparin strongly binds and releases proteins like lipoprotein lipase (B570770) (LPL) from the cell surface, the interaction profile of this compound is different. nih.gov This modulation of protein binding is critical for its diverse biological functions, including its anti-inflammatory and anti-angiogenic properties, by fine-tuning its engagement with various signaling pathways. The modification also impacts how the molecule interacts with cell surface proteoglycans, influencing cell adhesion and communication. nih.gov

Mechanisms of Heparanase Inhibition by this compound Derivatives

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains, playing a critical role in cancer metastasis, angiogenesis, and inflammation by remodeling the extracellular matrix and releasing sequestered growth factors. mdpi.comnih.gov this compound and its derivatives have emerged as potent inhibitors of this enzyme.

Critical Role of N-Acetylation and Specific Sulfation Patterns in Inhibitory Activity

The inhibition of heparanase by heparin derivatives is closely tied to their sulfation patterns and N-substitution. While a high degree of sulfation is generally associated with potent heparanase inhibition, the specific placement of these sulfate groups is crucial. mdpi.comtandfonline.com Studies have shown that neither 2-O-sulfation nor 6-O-sulfation is absolutely essential for inhibitory activity, as long as one of these positions remains highly sulfated. researchgate.net

Table 2: Influence of N-Acetylation on Heparanase Inhibition

| Derivative | Degree of N-Acetylation | Heparanase Inhibitory Activity | Key Finding |

|---|---|---|---|

| Heparin | 0% | High | Baseline activity. |

| Partially N-acetylated heparin | < 50% | Maintained | Significant inhibitory potency is retained. tandfonline.com |

| Partially N-acetylated heparin | > 50% | Markedly Decreased | Suggests a requirement for a certain level of N-sulfation. nih.govresearchgate.net |

| Fully N-acetylated heparin | 100% | Reduced (but present) | N-acetyl group is tolerated but less effective than N-sulfate. iupac.org |

Influence of Glycol-Splitting Modifications on Heparanase Inhibitory Potency

A key strategy to enhance the heparanase inhibitory potency of this compound is through a chemical modification known as glycol-splitting. This process involves the periodate (B1199274) oxidation of non-sulfated uronic acid residues (glucuronic acid), followed by borohydride (B1222165) reduction, which cleaves the C2-C3 bond of the uronic acid ring. iupac.orgmdpi.com

This modification dramatically increases the heparanase-inhibiting activity of heparin derivatives, irrespective of their degree of N-acetylation. nih.govresearchgate.net In fact, glycol-split N-acetylated heparins have been shown to inhibit heparanase as effectively as their N-sulfated counterparts. nih.gov The introduction of these flexible glycol-split joints along the polysaccharide chain is thought to favor the docking and interaction of the heparin derivative with the active site of heparanase. iupac.org

A significant advantage of this modification is that while heparin and standard this compound can act as substrates for heparanase, their glycol-split derivatives are no longer susceptible to cleavage by the enzyme. nih.gov This makes them pure inhibitors. A notable example is Roneparstat (also known as SST0001), a fully N-acetylated, 25% glycol-split heparin derivative, which is a potent heparanase inhibitor with minimal anticoagulant activity. nih.govmdpi.comnih.govoup.com

Table 3: Effect of Glycol-Splitting on Heparanase Inhibition by this compound

| Compound | Modification | Heparanase Inhibition | Susceptibility to Heparanase Cleavage |

|---|---|---|---|

| This compound | Unmodified backbone | Moderate | Yes nih.gov |

| Glycol-split this compound (e.g., Roneparstat) | Cleavage of non-sulfated uronic acids | Dramatically Increased nih.govresearchgate.net | No nih.gov |

Anti-Inflammatory Mechanisms of this compound

This compound exhibits significant anti-inflammatory properties that are distinct from its negligible anticoagulant effects. These mechanisms involve interference with multiple stages of the inflammatory cascade, including leukocyte recruitment and chemokine signaling.

One of the primary anti-inflammatory actions of this compound is the inhibition of selectins, particularly P-selectin and L-selectin. uzh.ch These adhesion molecules are crucial for the initial tethering and rolling of leukocytes on the endothelial surface, a critical step in their migration to sites of inflammation. nih.gov this compound derivatives have been shown to effectively block selectin-mediated cell adhesion. uzh.chnih.gov For example, a non-anticoagulant, N-acetyl-de-O-sulphated-heparin (NSH) was found to inhibit leukocyte infiltration by affecting platelet function and significantly inhibiting the detection of P-selectin. kcl.ac.ukatsjournals.org

Furthermore, this compound can modulate inflammation by interfering with the activity of chemokines, which are signaling proteins that direct leukocyte migration. scispace.comresearchgate.net Soluble heparin derivatives can displace chemokines from their binding sites on cell surface heparan sulfate proteoglycans, disrupting the formation of chemotactic gradients. scispace.comfrontiersin.org this compound derivatives have also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, potentially through the inhibition of signaling pathways such as the TLR4-MyD88-NF-κB pathway. frontiersin.org This multifaceted approach, targeting cell adhesion, chemokine gradients, and cytokine production, underscores the potential of this compound as an anti-inflammatory agent. scispace.commdpi.com

Interaction with Key Inflammatory Mediators (e.g., Cytokines, Chemokines, Selectins)

This compound (NAH) and its derivatives exhibit significant interactions with key mediators of inflammation, including cytokines, chemokines, and selectins. These interactions are fundamental to their anti-inflammatory properties. Heparin and its derivatives can bind to a wide array of proteins, including cytokines and chemokines, which can inhibit leukocyte activation and infiltration, thereby reducing the release of pro-inflammatory cytokines. researchgate.net

Soluble heparin can competitively bind to heparan sulfate (HS) on the endothelial surface, displacing chemokines and forming complexes that are unable to activate their specific G-protein-coupled receptors. mdpi.com This action effectively inhibits the directed migration of leukocytes. mdpi.com For instance, derivatives of heparin with reduced anticoagulant activity have been shown to interact with and displace interleukin-8 (IL-8) from surface-bound heparin in vitro, limiting its pro-inflammatory effects. mdpi.com

The interaction between chemokines and heparin is exemplified by CCL5, also known as RANTES. The binding of CCL5 to heparin is mediated by a specific motif, 44Arg-Lys-Asn-Arg47 (44RKNR47). nih.gov Mutation of this motif diminishes the binding of CCL5 to heparin. nih.gov

Furthermore, this compound and related compounds interfere with the function of selectins, which are crucial for the initial steps of leukocyte rolling and adhesion to the endothelium during an inflammatory response. mdpi.commdpi.com By binding to L-selectin on leukocytes and P-selectin on endothelial cells, heparin can disrupt the early, heparan sulfate proteoglycan (HSPG)-dependent, selectin-mediated processes. mdpi.com This inhibitory effect has been observed at therapeutically relevant concentrations of unfractionated heparin (UFH). mdpi.com Low molecular weight heparins (LMWHs) also demonstrate this activity, albeit at a reduced potency. mdpi.com The inhibition of selectins by heparin derivatives is independent of their anticoagulant properties and is a key mechanism in attenuating metastasis. researchgate.netnih.gov

Antagonism of Extracellular Histones in Inflammatory Responses

Extracellular histones are increasingly recognized as significant mediators of inflammation and tissue injury in various critical illnesses. nih.gov this compound (NAH) has demonstrated a potent ability to antagonize the pathogenic effects of extracellular histones. nih.govplos.org

Histones are highly cationic proteins that can interact with negatively charged molecules like heparin through electrostatic interactions. nih.govoup.com This binding neutralizes the toxic effects of histones. oup.com In a mouse model of acute lung injury (ALI) induced by acid aspiration, the administration of NAH was shown to improve survival rates, blood gas parameters, and reduce lung edema and pathological changes by blocking extracellular histones. nih.govplos.org

A key advantage of NAH over traditional heparin is its reduced anticoagulant activity. nih.govplos.org While both heparin and NAH can offer protection against histone-mediated injury at moderate doses, high doses of heparin can lead to hemorrhagic complications. nih.govplos.org In contrast, NAH can be administered at higher doses without this risk, providing better protection. nih.govplos.org The specific interaction between heparin and histones has been confirmed through binding assays. nih.gov

The mechanism of histone antagonism by heparin derivatives is not solely dependent on electrostatic interactions. N-desulfated-re-N-acetylated heparin, which has a neutral acetyl group, can still exhibit anti-histone capacity, suggesting the involvement of other pathways. frontiersin.org

Prevention of Glycocalyx Degradation in Cellular Contexts

The endothelial glycocalyx is a crucial layer on the surface of endothelial cells that plays a vital role in maintaining vascular barrier function and regulating inflammatory responses. Its degradation is associated with various pathological conditions. This compound (NAH) and other heparin derivatives have been shown to protect the glycocalyx from degradation. plos.orgmednexus.org

One of the primary mechanisms of glycocalyx degradation is the enzymatic activity of heparanase, which cleaves heparan sulfate chains. plos.org Both heparin and NAH act as competitive antagonists of heparanase, thereby preventing the breakdown of the glycocalyx. plos.org This protective effect helps to maintain the integrity of the endothelial barrier and reduce the adhesion of neutrophils to the endothelial surface, which is a key step in inflammatory tissue injury. plos.org

Studies have shown that N-desulfated/re-N-acetylated heparin (NAH) can maintain the thickness of the endothelial glycocalyx and inhibit neutrophil adherence and inflammation in sepsis models. mednexus.org In the context of COVID-19, the nonanticoagulant heparin fragment NAH was found to completely prevent the decline in endothelial glycocalyx thickness in response to serum from COVID-19 patients. frontiersin.org This was demonstrated by atomic force microscopy and immunofluorescence imaging. frontiersin.org Similarly, in a sepsis model, NAH prevented the thinning of the endothelial glycocalyx on human endothelial cells induced by serum from septic patients. frontiersin.org

Furthermore, research on sepsis-induced endothelial surface layer (ESL) degradation has shown that while the degradation is rapid, its reconstitution can be delayed. atsjournals.org The administration of the heparanase inhibitor NAH after septic ESL degradation did not accelerate its reconstitution, indicating that the delay is not solely due to ongoing degradation but may reflect an impaired repair process. atsjournals.org

Immunoregulatory Effects on Macrophage Polarization

N-acetylated heparin derivatives have demonstrated immunoregulatory effects on macrophage polarization, a critical process in inflammation and tissue repair. Macrophages can be broadly categorized into the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.

A study on N-desulfated reacetylated heparin (NDeSAcH) revealed its dual role in modulating macrophage polarization. nih.gov In its unstimulated state, NDeSAcH was found to promote the release of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) from RAW264.7 macrophage cells, even more so than heparin itself. nih.gov

However, in the presence of an inflammatory stimulus like lipopolysaccharide (LPS), which induces an M1-like state, NDeSAcH significantly inhibited the production of these same pro-inflammatory markers (NO, IL-6, and TNF-α). nih.gov Furthermore, in M2 macrophages, NDeSAcH suppressed the secretion of transforming growth factor-β (TGF-β), a key cytokine associated with the M2 phenotype. nih.gov These findings suggest that the N-desulfated and reacetylated form of heparin has a context-dependent, bidirectional regulatory effect on macrophage polarization. nih.gov

This immunomodulatory property of NDeSAcH suggests its potential as a therapeutic agent for managing inflammation-related diseases by fine-tuning the macrophage response. nih.gov

Anti-Tumorigenic and Anti-Metastatic Mechanisms of this compound Analogs

This compound (NAH) and its analogs exhibit anti-tumorigenic and anti-metastatic properties through various mechanisms that are largely independent of their anticoagulant effects. mdpi.comresearchgate.net These mechanisms include the inhibition of angiogenesis and the disruption of tumor cell adhesion and invasion processes.

Mechanisms of Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound analogs interfere with angiogenesis primarily by inhibiting the activity of heparanase and key angiogenic growth factors.

Heparanase is an enzyme that is overexpressed in many tumors and degrades heparan sulfate (HS), a component of the extracellular matrix (ECM). amegroups.orgnih.gov This degradation releases angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), that are sequestered in the ECM. amegroups.orgamegroups.cn N-acetylated heparins are effective inhibitors of heparanase. iupac.orgresearchgate.net By inhibiting heparanase, these compounds prevent the release of these growth factors, thereby suppressing tumor cell proliferation and blood vessel formation. amegroups.org This also reinforces the natural barrier of the basement membrane and ECM, hindering tumor invasion and metastasis. amegroups.org

Some modified heparins, such as glycol-split N-acetyl heparins, are potent heparanase inhibitors. mdpi.com For example, a periodate-treated, non-anticoagulant heparin with a hydrophobic polystyrene chain (NAC-HCPS) has demonstrated antiangiogenic effects both in vitro and in vivo. mdpi.com It significantly inhibited tumor growth and vascularization, likely by blocking the endothelial cell growth stimulated by VEGF165, FGF2, or HGF. mdpi.com

The structural features of heparin derivatives, such as the degree of N-acetylation and glycol-splitting, influence their anti-heparanase activity. researchgate.net For instance, N-acetylated, glycol-split heparin has been shown to inhibit cancer in animal models without significant side effects. researchgate.net

Disruption of Tumor Cell Adhesion and Invasion Processes

The adhesion of tumor cells to the endothelium and their subsequent invasion into surrounding tissues are crucial steps in the metastatic cascade. This compound analogs can disrupt these processes by interfering with the function of adhesion molecules, particularly selectins.

P-selectin and L-selectin mediate the aggregation of cancer cells with platelets and leukocytes, which facilitates their arrest in the vasculature and subsequent extravasation. nih.govresearchgate.net Heparin and its non-anticoagulant derivatives, including N-acetylated forms, can inhibit these selectin-mediated interactions. mdpi.comresearchgate.netnih.gov This inhibition is a significant component of heparin's anti-metastatic action and is independent of its anticoagulant properties. nih.gov

For instance, sulfated low-anticoagulant heparin (S-NACH) has been shown to attenuate the adhesion of pancreatic cancer cells to endothelial cells and platelets by inhibiting P-selectin. mdpi.com This leads to a reduction in metastasis. mdpi.com The structural requirements for inhibiting selectins can differ from those needed for inhibiting heparanase or growth factors. researchgate.net

In addition to selectin inhibition, the anti-heparanase activity of this compound analogs also contributes to the disruption of invasion. By preventing the degradation of the ECM, these compounds maintain the physical barrier that restricts tumor cell movement. researchgate.net

Interactive Data Table: Summary of this compound's Biological Activities

| Biological Activity | Key Molecular Target(s) | Mechanism of Action | Reference(s) |

| Anti-inflammatory | Cytokines, Chemokines, Selectins | Competitive binding to heparan sulfate, displacing inflammatory mediators; Inhibition of selectin-mediated leukocyte adhesion. | nih.gov, researchgate.net, mdpi.com |

| Histone Antagonism | Extracellular Histones | Electrostatic binding and neutralization of toxic histones. | plos.org, nih.gov, oup.com |

| Glycocalyx Protection | Heparanase | Competitive inhibition of heparanase, preventing glycocalyx degradation. | plos.org, mednexus.org, frontiersin.org |

| Immunoregulation | Macrophages | Modulation of macrophage polarization (M1/M2 phenotype). | nih.gov |

| Anti-Angiogenesis | Heparanase, VEGF, bFGF | Inhibition of heparanase, preventing release of angiogenic growth factors. | mdpi.com, iupac.org, amegroups.org, amegroups.cn |

| Anti-Metastasis | P-selectin, L-selectin, Heparanase | Inhibition of selectin-mediated tumor cell adhesion; Prevention of ECM degradation. | mdpi.com, mdpi.com, researchgate.net, nih.gov |

Modulation of Growth Factor Signaling Pathways (e.g., VEGF, FGF, BMP, PDGF)

This compound, a derivative of heparin, modulates the signaling pathways of several crucial growth factors, including Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), Bone Morphogenetic Protein (BMP), and Platelet-Derived Growth Factor (PDGF). This modulation is critical in various physiological and pathological processes, particularly angiogenesis.

Vascular Endothelial Growth Factor (VEGF):

The interaction between this compound and the VEGF signaling pathway is complex, with effects that can be either stimulatory or inhibitory depending on the context. Heparin and its derivatives can influence the binding of VEGF to its receptors. mdpi.comresearchgate.net For instance, at lower concentrations, heparin can enhance the binding of VEGF-A to its receptor, VEGFR-2, while higher concentrations can be inhibitory. researchgate.netnih.gov This suggests that the local concentration of heparin-like molecules can fine-tune VEGF activity. The ability of VEGF to bind to heparin is also crucial for regulating vascular branching. nih.gov N-desulfated Re-N-acetylated heparin has demonstrated potent anti-angiogenic, anti-proliferative, and anti-migratory effects, suggesting its potential in treating conditions like choroidal neovascularization. researchgate.net

Fibroblast Growth Factor (FGF):

This compound and related compounds significantly impact FGF signaling, which is vital for processes like embryonic development, tissue repair, and angiogenesis. thermofisher.com Heparin and heparan sulfate (HS) act as co-receptors for FGF, stabilizing the interaction between FGF and its high-affinity receptors (FGFRs). thermofisher.comahajournals.org This interaction is crucial for the formation of a stable signaling complex. Chemically modified heparins can interfere with the formation of the HSPG/FGF2/FGFR ternary complex, thereby acting as angiogenesis inhibitors. ahajournals.org The degree of sulfation and the size of the heparin-like molecule can influence the stoichiometry of FGF binding. ahajournals.org

Bone Morphogenetic Protein (BMP):

The influence of this compound on BMP signaling is multifaceted, with reports indicating both enhancement and inhibition of BMP activity. frontiersin.orgnih.gov Heparin and HS can bind to several BMPs, including BMP-2, BMP-4, and BMP-7, and this interaction is often necessary for their biological activity. frontiersin.orgnih.gov For example, the combination of BMP-7 and HS on the cell surface is required for BMP-7-mediated signaling in osteoblasts. frontiersin.org However, in some contexts, heparin can inhibit BMP signaling. nih.gov The N-terminus of BMP-2 contains a heparin-binding domain that regulates its activity by interacting with extracellular matrix proteins. mdpi.com

Platelet-Derived Growth Factor (PDGF):

In the context of blood vessel formation during processes like fracture healing, heparin cooperates with PDGF. frontiersin.org Heparan sulfate is also believed to play a role in retaining a gradient of PDGF-B to guide the migration of progenitor cells and to act as a co-receptor for PDGFR-β signaling. nih.gov

Table 1: Modulation of Growth Factor Signaling by this compound and Related Compounds

| Growth Factor | Effect of Heparin/N-Acetyl-heparin | Key Mechanistic Insights |

|---|---|---|

| VEGF | Modulates binding to VEGFR-2; can be pro- or anti-angiogenic. mdpi.comresearchgate.netnih.gov | Concentration-dependent enhancement or inhibition of VEGF-A binding to its receptor. researchgate.netnih.gov N-desulfated Re-N-acetylated heparin shows anti-angiogenic properties. researchgate.net |

| FGF | Acts as a co-receptor, stabilizing FGF-FGFR interaction. thermofisher.comahajournals.org | Prevents the formation of the HSPG/FGF2/FGFR ternary complex, inhibiting angiogenesis. ahajournals.org |

| BMP | Can enhance or inhibit BMP activity. frontiersin.orgnih.gov | Required for BMP-7 signaling in osteoblasts; heparin-binding domain in BMP-2 regulates its activity. frontiersin.orgmdpi.com |

| PDGF | Cooperates with PDGF in angiogenesis; acts as a co-receptor for PDGFR-β. nih.govfrontiersin.org | Retains PDGF-B gradient to direct cell migration. nih.gov |

Induction of Apoptotic Pathways in Malignant Cells

This compound and its derivatives have been investigated for their potential to induce apoptosis, or programmed cell death, in malignant cells. This pro-apoptotic activity presents a promising avenue for cancer therapy.

Research has shown that certain modified polyethylenimines, when coupled with N-acetyl-L-leucine, can effectively deliver the p53 gene to cancer cells. nih.gov The p53 protein is a well-known tumor suppressor that plays a critical role in inducing apoptosis. Transfection with p53 using these N-acetyl-L-leucine modified carriers led to the inhibition of cell proliferation and induced early apoptosis in tumor cells. nih.gov The mechanism was found to involve the upregulation of p53 expression, which in turn activated a mitochondria-dependent apoptosis pathway, as evidenced by the activation of caspases-3 and -9. nih.gov

Furthermore, heparan sulfate, a structurally related polysaccharide, has been identified as a crucial regulator of TRAIL-induced apoptosis. elifesciences.org TRAIL (TNF-related apoptosis-inducing ligand) is a cytokine that can selectively induce apoptosis in cancer cells. Heparan sulfate promotes the clustering of TRAIL on the tumor cell surface, which is essential for its apoptotic activity, particularly in cells with low expression of TRAIL receptors. elifesciences.org The addition of exogenous heparin can block this promoting effect, suggesting a complex interplay in the tumor microenvironment. elifesciences.org

Studies on bladder cancer cells have also highlighted the role of oxidative stress in inducing apoptosis. mdpi.com While not directly involving this compound, these studies show that the induction of apoptosis is often linked to the disruption of mitochondrial function and the activation of caspases, which aligns with the mechanisms observed with N-acetyl-L-leucine-modified carriers. nih.govmdpi.com

Table 2: Induction of Apoptosis by this compound Derivatives and Related Molecules

| Compound/Molecule | Cancer Cell Type | Mechanism of Apoptosis Induction |

|---|---|---|

| N-acetyl-L-leucine-modified polyethylenimine | HeLa (p53wt), PC-3 (p53null) | Upregulation of p53 expression, activation of mitochondria-dependent pathway (Caspase-3, -8, -9). nih.gov |

| Heparan Sulfate | Breast cancer cells, Myeloma cells | Promotes TRAIL-induced apoptosis by clustering TRAIL on the cell surface. elifesciences.org |

Other Investigated Biological Activities and Their Underlying Mechanisms

Role in Wound Healing and Tissue Regeneration Processes

This compound and related glycosaminoglycans (GAGs) play a significant role in the complex processes of wound healing and tissue regeneration. Their involvement spans multiple phases of healing, from initial hemostasis to tissue remodeling.

Heparin and heparan sulfate (HS) are pivotal in cell signaling by binding to and regulating the activity of heparin-binding growth factors, which are crucial for cell proliferation, migration, and differentiation. nih.gov In the early stages of tissue repair, an increase in HS and heparin is observed. nih.gov These molecules are abundant in acute wound fluid and bind to factors like heparin-binding EGF-like growth factor (HB-EGF), a mitogen for various cell types involved in healing. nih.gov

Hydrogels containing N-acetylcysteine (NAC), an antioxidant amino acid derivative, have been shown to promote tissue regeneration. rsc.org Modification of these hydrogels with methacrylate-containing polymers can improve their wound healing properties, including blood-clotting, and support the viability of human skin fibroblasts. rsc.org In animal models, these hydrogels have been shown to accelerate wound closure and re-epithelialization. rsc.org Heparin-conjugated hydrogels have also been developed to facilitate cell proliferation and tissue regeneration. mdpi.com

Furthermore, heparin analogues that lack anticoagulant activity are being explored for their ability to regulate the recruitment of immune cells to inflammatory sites, which is a critical aspect of the wound healing process. nih.gov

Antiviral Properties and Mechanisms of Action

This compound and heparin itself exhibit antiviral activity against a range of viruses, including SARS-CoV-2. nih.govnih.gov The primary mechanism of action is based on the electrostatic interaction between the negatively charged glycosaminoglycan and viral surface proteins.